5-Bromo-2-iodobenzotrifluoride
Overview
Description
5-Bromo-2-iodobenzotrifluoride: is an organic compound with the molecular formula C7H3BrF3I and a molecular weight of 350.90 g/mol . It is characterized by the presence of bromine, iodine, and trifluoromethyl functional groups, making it a valuable building block in organic synthesis . This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials .
Mechanism of Action
Target of Action
5-Bromo-2-iodobenzotrifluoride is primarily used in the field of organic synthesis . Its purpose in this field involves its ability to act as a reagent or building block in various chemical reactions .
Mode of Action
The mode of action of this compound in organic synthesis depends on the specific reaction it is involved in . As a reagent or building block, it interacts with other molecules to form new compounds.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific chemical reactions it is involved in. As a reagent or building block in organic synthesis, it contributes to the formation of new compounds .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-iodobenzotrifluoride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s bromine and iodine atoms make it a versatile reagent in cross-coupling reactions, such as Suzuki and Stille couplings . These interactions are crucial for the synthesis of pharmaceuticals and other biologically active compounds.
Cellular Effects
In cellular systems, this compound has been observed to influence cell function by modulating cell signaling pathways and gene expression. The compound can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . Additionally, it has been shown to impact cell proliferation and apoptosis, making it a valuable tool in cancer research and drug development.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s bromine and iodine atoms can participate in nucleophilic substitution reactions, resulting in the modification of enzyme active sites . This interaction can alter enzyme activity and subsequently affect cellular processes. Furthermore, this compound can influence gene expression by binding to DNA or RNA, leading to changes in transcription and translation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable when stored in a dark, dry place at 2-8°C . Prolonged exposure to light and moisture can lead to its degradation, affecting its reactivity and efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These threshold effects are crucial for determining the safe and effective use of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules, affecting their function and stability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics in biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, through post-translational modifications and targeting signals . These localization patterns can affect the compound’s activity and function, providing insights into its mechanism of action in cellular systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-iodobenzotrifluoride can be synthesized from 2-Aminobenzotrifluoride through a series of reactions The reaction conditions typically include the use of appropriate halogenating agents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions:
Halogenating Agents: Used for introducing halogen atoms into the benzotrifluoride ring.
Solvents: Common solvents include dichloromethane and N,N-dimethylformamide (DMF).
Catalysts: Palladium-based catalysts are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Chemistry: 5-Bromo-2-iodobenzotrifluoride is widely used as a building block in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound is used in the synthesis of pharmaceuticals and bioactive molecules. It is involved in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing .
Comparison with Similar Compounds
- 2-Iodo-5-bromobenzotrifluoride
- 1-Bromo-4-iodo-3-(trifluoromethyl)benzene
- 4-Bromo-1-iodo-2-(trifluoromethyl)benzene
Comparison: Compared to similar compounds, 5-Bromo-2-iodobenzotrifluoride offers a unique combination of bromine, iodine, and trifluoromethyl groups. This combination enhances its reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
4-bromo-1-iodo-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIZUXGKTNJZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378434 | |
Record name | 5-Bromo-2-iodobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364-12-5 | |
Record name | 4-Bromo-1-iodo-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-iodobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 364-12-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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